molecular formula C18H15N3O4S2 B2822395 (Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 848928-56-3

(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No. B2822395
CAS RN: 848928-56-3
M. Wt: 401.46
InChI Key: LQTJPGMOYXGMGY-NVNXTCNLSA-N
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Description

“(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide” is a chemical compound with the linear formula C14H13NO5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H13NO5S2 . The molecular weight is 339.391 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular weight is 339.391, and the linear formula is C14H13NO5S2 .

Scientific Research Applications

Molecular Interactions and Potential Therapeutic Applications

A novel compound closely related to (Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide, demonstrated significant potential in pharmacological research, particularly in the context of neuroprotection and antimicrobial activity. The compound YM-244769, a potent Na+/Ca2+ exchange (NCX) inhibitor, preferentially inhibits NCX3, and is identified as a potential neuroprotective drug due to its efficacy in protecting against hypoxia/reoxygenation-induced neuronal cell damage, notably in SH-SY5Y cells which express NCX1 and NCX3. This suggests a therapeutic potential for related compounds in neuroprotection and neurological disorders treatment (Iwamoto & Kita, 2006).

Antimicrobial and Antifungal Efficacy

Further research into thiazolidinone derivatives, which share a core structural similarity with the subject compound, has revealed antimicrobial and antifungal properties. A series of thiazolidin-2-yl)amino acid derivatives, including (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids and their derivatives, have been synthesized and evaluated against a range of bacterial and fungal strains. These compounds have demonstrated good to moderate activity against tested strains, showing promise as lead compounds for the development of new antimicrobial and antifungal agents (Pansare & Devan, 2015).

Structural and Molecular Characterization

Research into structurally similar thioxothiazolidinone compounds has provided insight into their molecular characteristics and potential interactions. For instance, studies on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones have highlighted the significance of hydrogen bonding and aromatic π-π stacking interactions in determining their molecular structure and potential biological activity. These interactions are crucial for understanding the drug-receptor interactions and designing compounds with enhanced biological efficacy (Delgado et al., 2006).

Potential Antiproliferative Properties

The examination of related compounds has also unveiled potential antiproliferative properties, which could be beneficial in cancer research. For example, new 2-(3-aminophenyl)-benzothiazole derivatives, including N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, have shown significant in vitro antiproliferative activity against various human cancer cell lines, indicating the potential of similar compounds in cancer therapy (Zhang et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-6-5-11(14(9-13)25-2)8-15-17(23)21(18(26)27-15)20-16(22)12-4-3-7-19-10-12/h3-10H,1-2H3,(H,20,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTJPGMOYXGMGY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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